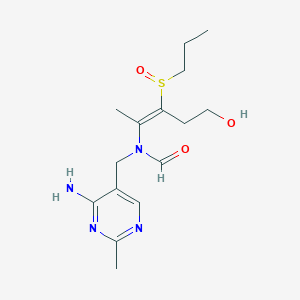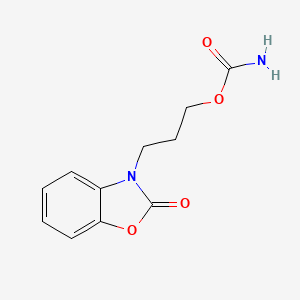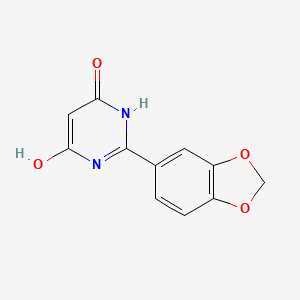![molecular formula C11H12FNO B15213842 1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920804-06-4](/img/structure/B15213842.png)
1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-1-(3-fluorophenyl)ethanone is an organic compound characterized by the presence of an allylamino group and a fluorophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-1-(3-fluorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroacetophenone and allylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-fluoroacetophenone is reacted with allylamine in the presence of the base, leading to the formation of 2-(allylamino)-1-(3-fluorophenyl)ethanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allylamino)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(allylamino)-1-(3-fluorophenyl)ethanol.
Reduction: Formation of 2-(allylamino)-1-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Allylamino)-1-(3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(allylamino)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Allylamino)-1-(4-fluorophenyl)ethanone
- 2-(Allylamino)-1-(2-fluorophenyl)ethanone
- 2-(Amino)-1-(3-fluorophenyl)ethanone
Uniqueness
2-(Allylamino)-1-(3-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propiedades
Número CAS |
920804-06-4 |
|---|---|
Fórmula molecular |
C11H12FNO |
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-(prop-2-enylamino)ethanone |
InChI |
InChI=1S/C11H12FNO/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9/h2-5,7,13H,1,6,8H2 |
Clave InChI |
TVEGDSKXOAPSON-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCC(=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


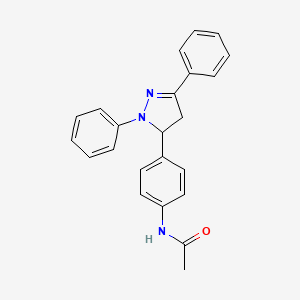
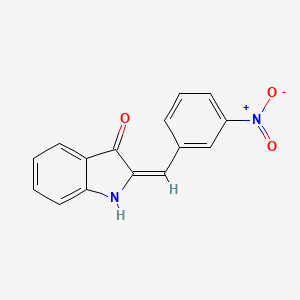
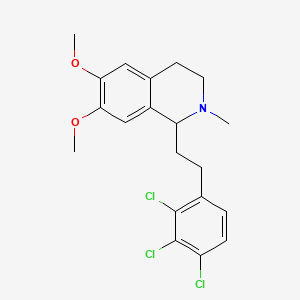
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

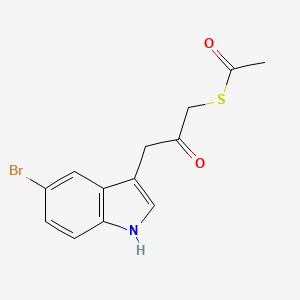
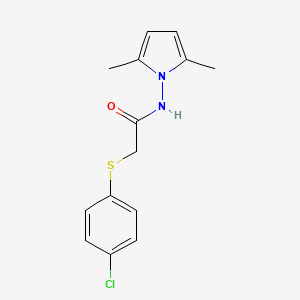

![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
